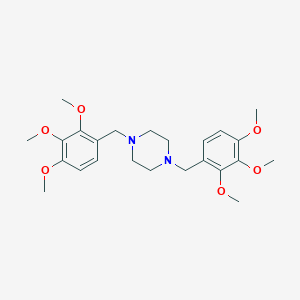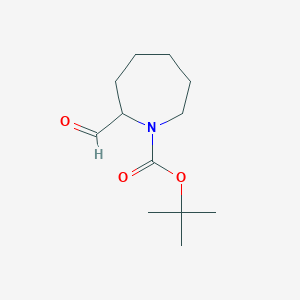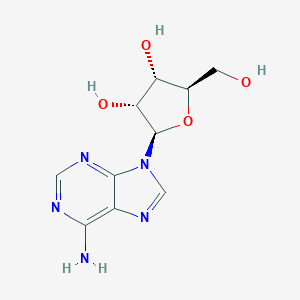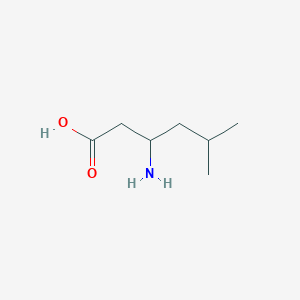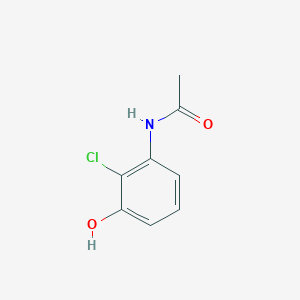
N-(2-chloro-3-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-3-hydroxyphenyl)acetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has been a valuable tool in the fight against infectious diseases.
科学研究应用
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections. It has been shown to be effective against both gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been used in the treatment of typhoid fever, meningitis, and other serious infections.
作用机制
N-(2-chloro-3-hydroxyphenyl)acetamidecol works by inhibiting the bacterial ribosome, which is responsible for protein synthesis. It binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, thereby inhibiting the production of new proteins. This ultimately leads to bacterial cell death.
生化和生理效应
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the production of red blood cells, which can lead to anemia. It can also cause bone marrow suppression, which can result in a decrease in white blood cells and platelets. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been shown to have a negative effect on liver function.
实验室实验的优点和局限性
N-(2-chloro-3-hydroxyphenyl)acetamidecol has a number of advantages and limitations for use in lab experiments. One advantage is that it is effective against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. However, its use is limited by its potential toxicity and the risk of developing resistance.
未来方向
There are a number of future directions for research on N-(2-chloro-3-hydroxyphenyl)acetamidecol. One area of interest is the development of new antibiotics that are effective against resistant strains of bacteria. Another area of interest is the study of the long-term effects of N-(2-chloro-3-hydroxyphenyl)acetamidecol on the body, particularly with regard to its impact on liver function and bone marrow suppression. Finally, there is a need for more research on the mechanism of action of N-(2-chloro-3-hydroxyphenyl)acetamidecol, which could lead to the development of new drugs that target the bacterial ribosome.
合成方法
The synthesis of N-(2-chloro-3-hydroxyphenyl)acetamidecol involves the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with dichloroacetic acid to form the intermediate, N-(2,4-dichloro-3-nitrophenyl)acetamide. The final step involves reducing the nitro group to an amino group using sodium borohydride to form N-(2-chloro-3-hydroxyphenyl)acetamidecol.
属性
CAS 编号 |
130647-85-7 |
|---|---|
产品名称 |
N-(2-chloro-3-hydroxyphenyl)acetamide |
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC 名称 |
N-(2-chloro-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-6-3-2-4-7(12)8(6)9/h2-4,12H,1H3,(H,10,11) |
InChI 键 |
KZKLPYFXZLECRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
规范 SMILES |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
同义词 |
Acetamide, N-(2-chloro-3-hydroxyphenyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





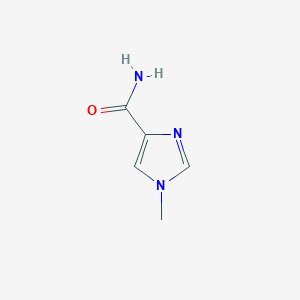
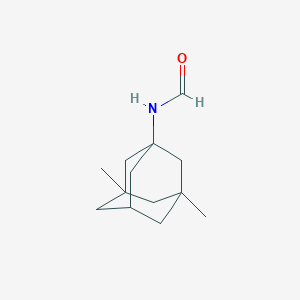
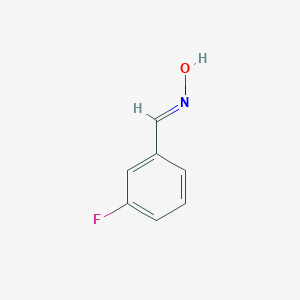
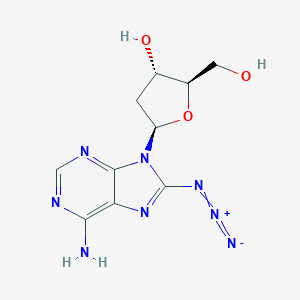
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
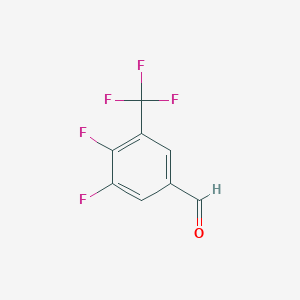
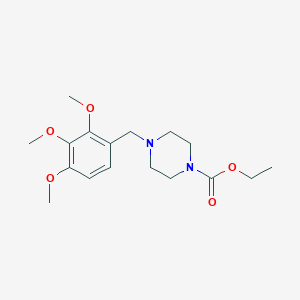
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
